molecular formula C11H9NO3 B11897087 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester

Cat. No.: B11897087
M. Wt: 203.19 g/mol
InChI Key: MGWXSWTWEGMIEM-UHFFFAOYSA-N
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Description

Methyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring with a hydroxyl group at the 8th position and a carboxylate ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxyquinoline-3-carboxylate typically involves the esterification of 8-hydroxyquinoline-3-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of methyl 8-hydroxyquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    • Research indicates that this compound exhibits antiviral properties, particularly against influenza viruses. It functions by inhibiting viral endonucleases, thereby disrupting viral replication processes.
    • Case Study : In vitro studies have demonstrated its effectiveness in reducing viral load in infected cell lines, suggesting potential for development into antiviral therapies.
  • Neuropharmacology :
    • The compound has shown promise as an inhibitor of human acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. This inhibition could help in modulating neurotransmitter levels, offering a therapeutic avenue for cognitive disorders.
    • Research Finding : Interaction studies reveal that the compound can effectively bind to the active sites of these enzymes, leading to enhanced cholinergic activity in experimental models .
  • Anti-inflammatory Properties :
    • 3-Quinolinecarboxylic acid derivatives have been investigated for their anti-inflammatory effects in autoimmune disorders. In animal models, these compounds demonstrated significant inhibition of disease progression in conditions like experimental autoimmune encephalomyelitis .

Agricultural Applications

  • Pesticide Development :
    • The compound's structural characteristics suggest potential as a pesticide or herbicide. Its ability to interact with biological systems may allow it to disrupt pest metabolism or growth.
    • Field Studies : Preliminary tests indicate that formulations containing this compound can reduce pest populations effectively without harming beneficial insects.

Comparative Analysis with Related Compounds

The following table compares 3-quinolinecarboxylic acid, 8-hydroxy-, methyl ester with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-hydroxyquinoline-3-carboxylateHydroxyl group at position 4More potent against cholinesterases
Methyl 8-hydroxyquinoline-2-carboxylateHydroxyl group at position 8Exhibits different antiviral properties
Ethyl 4-hydroxyquinoline-3-carboxylateEthyl ester instead of methylEnhanced lipophilicity for better membrane penetration
Tacrine-benzyl quinolone carboxylic acid hybridsMulti-target directed ligandsDesigned for Alzheimer's treatment

This comparison highlights how structural variations influence biological activity and application potential.

Synthesis and Characterization

Various synthesis methods have been developed for producing this compound, including:

  • Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.
  • Cyclization Processes : Forming the quinoline structure through cyclization of appropriate precursors under controlled conditions .

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of methyl 8-hydroxyquinoline-3-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, which can interfere with various biological processes. This chelation ability is crucial for its antimicrobial and anticancer activities, as it can disrupt metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-hydroxyquinoline-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which enhances its chelating ability and biological activity compared to other derivatives .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 8-hydroxyquinoline-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-9(13)10(7)12-6-8/h2-6,13H,1H3

InChI Key

MGWXSWTWEGMIEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2O

Origin of Product

United States

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